molecular formula C18H8Cl6O4 B14464578 2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) CAS No. 73758-47-1

2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate)

Cat. No.: B14464578
CAS No.: 73758-47-1
M. Wt: 501.0 g/mol
InChI Key: OSABWJORQUASPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) typically involves the esterification of 2-butyne-1,4-diol with 2,3,6-trichlorobenzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction can be represented as follows:

HOCH2CCCH2OH+2Cl3C6H2COOHCl3C6H2COOCH2CCCH2OCOC6H2Cl3+2H2O\text{HOCH}_2\text{C}\equiv\text{CCH}_2\text{OH} + 2 \text{Cl}_3\text{C}_6\text{H}_2\text{COOH} \rightarrow \text{Cl}_3\text{C}_6\text{H}_2\text{COOCH}_2\text{C}\equiv\text{CCH}_2\text{OCOC}_6\text{H}_2\text{Cl}_3 + 2 \text{H}_2\text{O} HOCH2​C≡CCH2​OH+2Cl3​C6​H2​COOH→Cl3​C6​H2​COOCH2​C≡CCH2​OCOC6​H2​Cl3​+2H2​O

Industrial Production Methods

Industrial production of 2-butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 2,3,6-trichlorobenzoic acid to a solution of 2-butyne-1,4-diol under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) is unique due to its esterified structure, which imparts different chemical and physical properties compared to its parent compound and other related diols. Its ability to undergo specific reactions and its applications in various fields highlight its distinctiveness .

Properties

CAS No.

73758-47-1

Molecular Formula

C18H8Cl6O4

Molecular Weight

501.0 g/mol

IUPAC Name

4-(2,3,6-trichlorobenzoyl)oxybut-2-ynyl 2,3,6-trichlorobenzoate

InChI

InChI=1S/C18H8Cl6O4/c19-9-3-5-11(21)15(23)13(9)17(25)27-7-1-2-8-28-18(26)14-10(20)4-6-12(22)16(14)24/h3-6H,7-8H2

InChI Key

OSABWJORQUASPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)OCC#CCOC(=O)C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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